2-Oxo-2-(4-phenoxyphenyl)acetic acid
Overview
Description
“2-Oxo-2-(4-phenoxyphenyl)acetic acid” is a chemical compound with the molecular formula C14H10O4 . It is also known by other names such as “2-(4-Phenoxyphenyl)acetic acid” and "Acetic acid, 2-phenoxy-" . It is used in research and development .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the molecular formula C14H10O4 . The exact 3D structure is not provided in the search results.Scientific Research Applications
Steroid Metabolism : "2-oxo-cis-4-hexenoic acid," closely related to "2-Oxo-2-(4-phenoxyphenyl)acetic acid," plays a crucial role in the microbial degradation of steroid ring A, indicating its potential in steroid metabolism studies (Coulter & Talalay, 1968).
Catalytic Applications : Certain derivatives, like "[4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid," are used as catalysts for oxidative cleavage processes, showcasing their reactivity and efficiency in synthetic chemistry (Yakura et al., 2018).
Antimicrobial Activity : Novel derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been found to possess significant antimicrobial activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (Noolvi et al., 2016).
Asymmetric Hydrogenation : This compound has been used in the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, aiding in the efficient synthesis of intermediates for ACE inhibitors, which are vital in pharmaceuticals (Zhu et al., 2010).
Antidiabetic Potential : Oxyiminoacetic acid derivatives, related to this compound, have shown potent antidiabetic properties, particularly their activity at PPAR-gamma and their effectiveness in reducing plasma glucose and triglyceride levels (Imoto et al., 2002).
Anti-Inflammatory Applications : A study on (4-nitrophenoxy)acetic acid and its dioxomolybdenum(VI) complex suggests potential use as novel anti-inflammatory agents (Xiao-qiang He, 2013).
Biological Thiol Identification : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been effective in identifying biologically important thiols in pharmaceutical formulations, offering a method for separation and detection through fluorescent adducts (Gatti et al., 1990).
Diuretic Properties : Certain derivatives, specifically (E)-[4-(3-oxo-1-alkenyl)phenoxy]acetic acids, have shown promising diuretic properties in animal studies, increasing water and sodium excretion (Bicking et al., 1976).
Anti-inflammatory and Analgesic Properties : 1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-ones, another derivative, exhibit anti-inflammatory and analgesic properties, with lower ulcerogenic action and reduced MDA, suggesting their therapeutic potential (Husain et al., 2008).
Properties
IUPAC Name |
2-oxo-2-(4-phenoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZNZMXCYFYRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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